
Dehydrovomifoliol
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Overview
Description
Dehydrovomifoliol is a naturally occurring sesquiterpenoid compound, primarily found in certain plant species such as those in the Polygonaceae family. It is characterized by its solid form, appearing as a pale yellow to colorless crystalline substance. This compound is known for its various pharmacological activities, including antibacterial, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydrovomifoliol can be synthesized through several methods, including bioassay-guided isolation from plant sources. One common method involves the extraction from plants like Artemisia frigida using chromatographic techniques. The process typically includes the following steps:
Extraction: Plant material is subjected to solvent extraction using dichloromethane.
Separation: The extract is then separated using chromatographic methods to isolate this compound.
Purification: Further purification is achieved through recrystallization or other suitable techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process is similar to laboratory methods but scaled up to handle larger quantities of plant material. The use of advanced chromatographic techniques ensures high purity and yield of the compound .
Chemical Reactions Analysis
Dehydrovomifoliol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Major Products Formed:
- Oxidation products: Ketones and aldehydes.
- Reduction products: Alcohols.
- Substitution products: Various substituted derivatives depending on the reagents used .
Scientific Research Applications
Dehydrovomifoliol has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in chromatographic studies and as a starting material for the synthesis of other sesquiterpenoids.
Biology: this compound is studied for its role in plant defense mechanisms and its effects on plant growth and development.
Mechanism of Action
Dehydrovomifoliol exerts its effects through various molecular targets and pathways. One significant pathway involves the peroxisome proliferator-activated receptor alpha (PPARα) and fibroblast growth factor 21 (FGF21) axis. This compound modulates the expression of genes related to lipogenesis and fatty acid oxidation, thereby reducing lipid accumulation in cells. This mechanism is particularly relevant in the context of non-alcoholic fatty liver disease .
Comparison with Similar Compounds
Dehydrovomifoliol is unique among sesquiterpenoids due to its specific pharmacological activities and molecular structure. Similar compounds include:
Vomifoliol: Another sesquiterpenoid with similar structural features but different biological activities.
Properties
CAS No. |
15764-81-5 |
---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H18O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,16H,8H2,1-4H3/b6-5+ |
InChI Key |
JJRYPZMXNLLZFH-AATRIKPKSA-N |
SMILES |
CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C |
Isomeric SMILES |
CC1=CC(=O)CC(C1(/C=C/C(=O)C)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C |
Synonyms |
dehydrovomifoliol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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